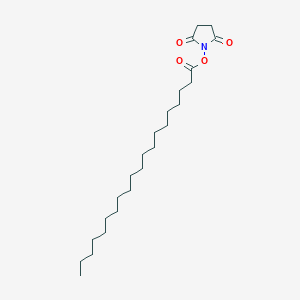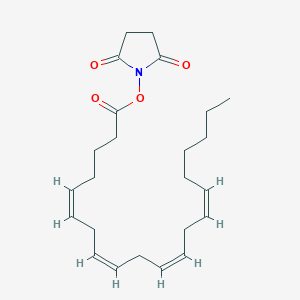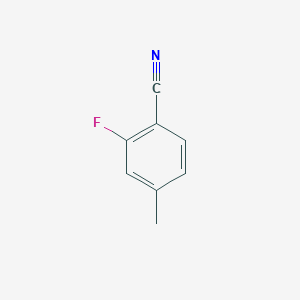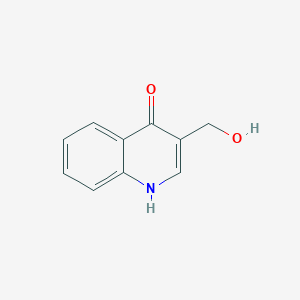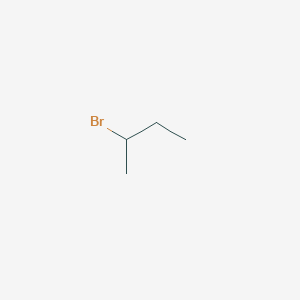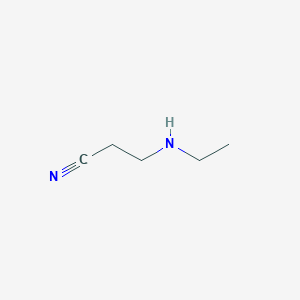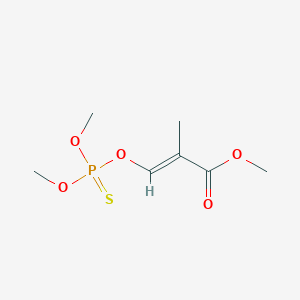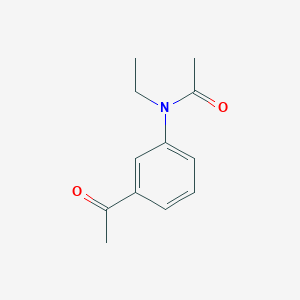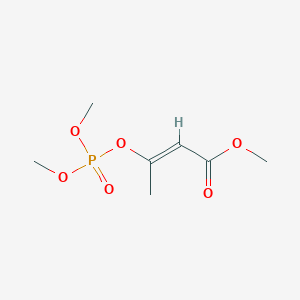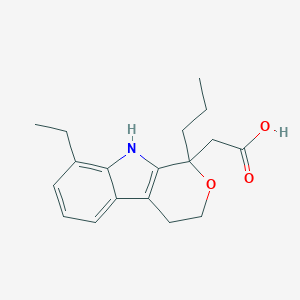
1-Propyl Etodolac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-333328 (Oritavancin) is an orally active glycopeptide antibiotic. It belongs to the class of lipoglycopeptides and is used primarily for treating infections caused by gram-positive bacteria.
Mechanism of Action
Target of Action
1-Propyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes, resulting in decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever . It’s worth noting that Etodolac is more selective for COX-2 than COX-1, which may contribute to its therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes . By inhibiting these enzymes, this compound reduces the production of these pro-inflammatory compounds, thereby mitigating the signs and symptoms of inflammation .
Pharmacokinetics
Etodolac is well absorbed with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . The drug undergoes hepatic metabolism to several hydroxylated metabolites and etodolac glucuronide, which are then excreted in the urine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response, alleviates pain, and reduces fever .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and hydrolysis of the drug . Additionally, factors such as the presence of food can influence the absorption and peak serum concentrations of the drug
Biochemical Analysis
Biochemical Properties
1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .
Cellular Effects
This compound has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .
Preparation Methods
Synthetic Routes:
Oritavancin can be synthesized through chemical processes. While the exact synthetic route may vary, it typically involves coupling various building blocks to form the glycopeptide structure.
Reaction Conditions:
The specific reaction conditions for Oritavancin synthesis are proprietary, but they likely include protection and deprotection steps, peptide bond formation, and glycosylation reactions.
Industrial Production:
Oritavancin is produced industrially using large-scale fermentation processes. The exact details of industrial production are confidential, but it involves microbial fermentation, purification, and formulation.
Chemical Reactions Analysis
Oritavancin undergoes several chemical reactions:
Cell Wall Synthesis Inhibition: Oritavancin disrupts bacterial cell wall synthesis by binding to peptidoglycan precursors, preventing their incorporation into the cell wall.
Membrane Disruption: It also affects the bacterial membrane potential, leading to cell death.
Common reagents and conditions used in its synthesis include protecting groups, coupling agents, and glycosylation reagents.
Major products formed during Oritavancin synthesis are intermediates with modified amino acids and glycosylated structures.
Scientific Research Applications
Oritavancin has diverse applications:
Clinical Medicine: Used to treat skin and skin structure infections caused by susceptible bacteria.
Research: Investigated for its potential in treating other infections and as a tool in understanding cell wall biosynthesis.
Comparison with Similar Compounds
Oritavancin stands out due to its long half-life, allowing for once-weekly dosing. Similar compounds include vancomycin, teicoplanin, and dalbavancin.
Remember that Oritavancin is a valuable addition to our antimicrobial arsenal, especially against resistant strains. If you need further information or have specific questions, feel free to ask
Properties
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57816-83-8 |
Source


|
| Record name | 1-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
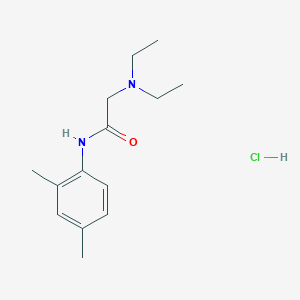
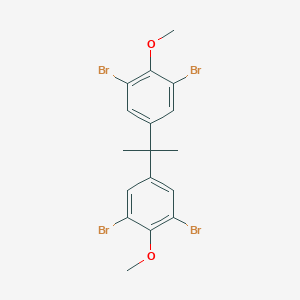
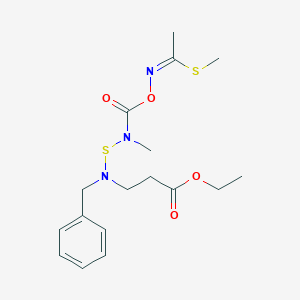
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)

